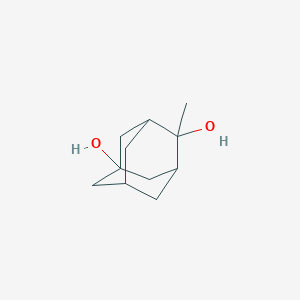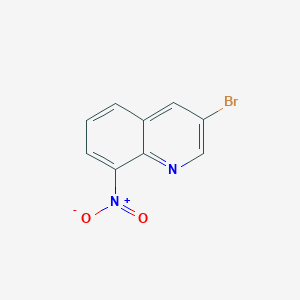
4,6-二氯烟酸
概述
描述
4,6-Dichloronicotinic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
4,6-二氯烟酸: 是一种在有机化学中具有重要价值的化合物,用作合成各种有机分子的中间体。它的二氯和羧酸官能团使其成为一种多功能试剂,可以进行亲核取代、脱羧和偶联反应等反应。 这使得可以创造复杂的分子,用于在有机化学领域进行进一步的研究和开发 .
制药
在制药行业,4,6-二氯烟酸用于合成活性药物成分 (API)。它可以转化为具有生物活性的化合物,并可以进一步修饰以增强其药代动力学特性。 该酸在创造可能作为新药物或治疗剂基础的分子方面特别有用 .
农用化学品
该化合物在农用化学品开发中得到广泛应用。它作为合成除草剂、杀菌剂和杀虫剂的前体。 氯代吡啶环是许多农用化学品中常见的结构单元,而4,6-二氯烟酸为这种结构提供了直接途径,可能导致有助于提高农业生产力的产品 .
染料工业
在染料领域,4,6-二氯烟酸用作生产染料和颜料的中间体。它的化学结构允许引入各种取代基,这可以改变所得染料的颜色特性。 这使其成为创造具有特定特性的纺织品和其他材料的新着色剂的重要化合物 .
材料科学
材料科学研究人员利用4,6-二氯烟酸开发具有独特特性的新材料。 它可以用于合成聚合物或共聚物,这些聚合物或共聚物在创建用于建筑、包装和电子产品领域的创新材料方面具有潜在应用 .
催化
4,6-二氯烟酸: 可以作为催化中的配体,与金属形成络合物,催化各种化学反应。 这些催化剂可用于提高化学过程的效率和选择性,这对工业应用和环境可持续性至关重要 .
环境科学
在环境科学中,4,6-二氯烟酸的衍生物可能因其在环境修复中的潜在用途而被研究。 例如,它们可以用来创造降解污染物的化合物,或作为环境监测的指标 .
生物技术
最后,在生物技术中,4,6-二氯烟酸可用于修饰生物分子或途径。 它可能在合成与 DNA、蛋白质或酶相互作用的分子中发挥作用,从而在基因治疗、诊断和生物传感器开发方面得到应用 .
作用机制
Target of Action
4,6-Dichloronicotinic acid is a biochemical reagent . . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.
属性
IUPAC Name |
4,6-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIEWNDXAKVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355755 | |
| Record name | 4,6-dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-79-9 | |
| Record name | 4,6-Dichloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73027-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloronicotinic Acid73027-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














